4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a brominated aromatic ring, a hydrazone linkage, and a furan carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps:
Hydrazone Formation: The hydrazone linkage is formed by reacting the brominated aromatic aldehyde with 3-methylphenoxyacetic acid hydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted aromatic compounds.
Scientific Research Applications
4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage which is known to exhibit various biological activities.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with molecular targets through its hydrazone linkage and aromatic rings. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . Additionally, the brominated aromatic ring can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- 4-chloro-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- 4-bromo-2-[(E)-{2-[(3-ethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
Uniqueness
The uniqueness of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate lies in its specific substitution pattern and the presence of the furan-2-carboxylate ester. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H17BrN2O5 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H17BrN2O5/c1-14-4-2-5-17(10-14)28-13-20(25)24-23-12-15-11-16(22)7-8-18(15)29-21(26)19-6-3-9-27-19/h2-12H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
YKEHVZBMEDTCCR-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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